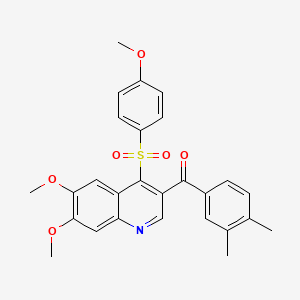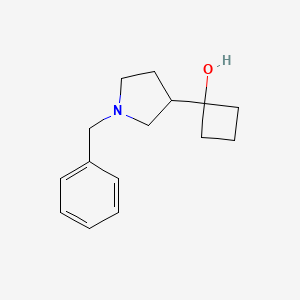
1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Cyclobutane-containing Compounds
Synthetic Approaches to Cyclobutane Derivatives : Research has demonstrated innovative synthetic methodologies for creating cyclobutane derivatives, highlighting their potential in medicinal chemistry and material science. For instance, the synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers was achieved through a convergent approach, showcasing the utility of cyclobutane as a core structural motif in complex molecular architectures (Gutiérrez-Abad, Illa, & Ortuño, 2010). Similarly, the metal-free [2+2] cycloaddition combined with a radical 1,4-addition process provided a green and practical route to functionalized cyclobuta[a]naphthalen-4-ols, demonstrating over 50 examples with excellent diastereoselectivity and yields (Liu et al., 2017).
Innovative Cyclobutane Utilizations : The exploration of cyclobutane rings has led to the discovery of unique chemical properties and reactions. For example, the synthesis of air-tolerant 1-amino-1,3-diphosphacyclobutane-2,4-diyls showcased cyclobutane's role in developing compounds with high electron-donating properties and low HOMO-LUMO gaps, relevant for materials science (Ito et al., 2017).
Cyclobutane in Organic Synthesis and Material Science
Cyclobutane in Organic Synthesis : The chemical reactivity of cyclobutane derivatives, such as their participation in cycloaddition reactions, has been a subject of interest. The synthesis of 3-benzyl-1,3-thiazolidines via [2+3]-cycloaddition of sonochemically generated azomethine ylides with thiocarbonyl compounds is a notable example, highlighting cyclobutane's versatility in synthesizing heterocyclic compounds (Gebert, Linden, Mlostoń, & Heimgartner, 2003).
Cyclobutane in Material Science : The structural features of cyclobutane, such as its ring strain and unique bonding environment, enable the development of materials with specific properties. The creation of compounds like tris(benzocyclobutadieno)benzene, showcasing cyclobutane's potential in creating bond-fixed structures with applications in organic electronics and photovoltaics, illustrates this potential (Diercks & Vollhardt, 1986).
Eigenschaften
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(8-4-9-15)14-7-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDIGJBIGMFBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCN(C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

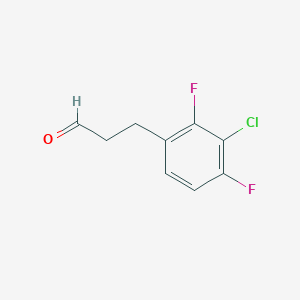
![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

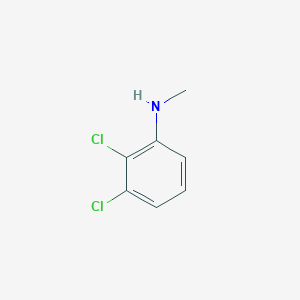

![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)

![4-[butyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2822861.png)
![Benzenebutanoic acid,2-bromo-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
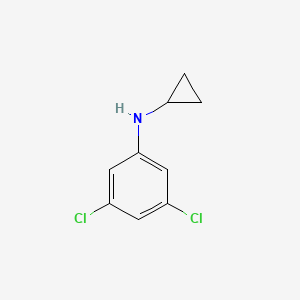
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2822867.png)
![(E)-N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2822868.png)
